N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate
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Overview
Description
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate is a benzoate ester known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-ylamino group and an ethyl benzoate moiety. The molecular formula of this compound is C19H20F3NO2, and it has a molecular weight of 351.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with propan-2-ylamine under acidic conditions to form the intermediate 3-(trifluoromethyl)phenylpropan-2-ylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted trifluoromethyl derivatives
Scientific Research Applications
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoate ester moiety may undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Benfluorex: A related compound with similar structural features, used as an anorectic agent.
Fenfluramine: Another structurally similar compound, known for its use in the treatment of obesity.
Fluoxetine: Shares the trifluoromethylphenyl group and is widely used as an antidepressant.
Uniqueness
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
73927-42-1 |
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Molecular Formula |
C23H28F3NO2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C23H28F3NO2/c1-16(2)13-18-7-9-20(10-8-18)22(28)29-12-11-27-17(3)14-19-5-4-6-21(15-19)23(24,25)26/h4-10,15-17,27H,11-14H2,1-3H3 |
InChI Key |
XFNKOEGGWOUCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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